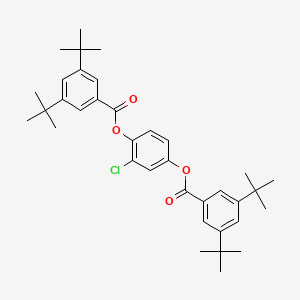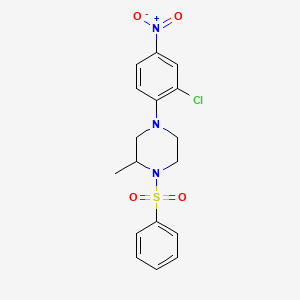![molecular formula C14H11F2NOS B5181693 N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)
N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide, also known as FFA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thioamide derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting anti-apoptotic proteins. Additionally, N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been found to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory and anti-oxidant effects. These effects have been attributed to the inhibition of various signaling pathways and the modulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research of N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide, including the evaluation of its therapeutic potential in various cancer types, the optimization of its dosage and administration route, and the development of N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide analogs with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and anti-oxidant effects of N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide.
Méthodes De Synthèse
N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been synthesized through various methods, including the reaction of 3-fluoroaniline with 4-fluorobenzyl mercaptan, followed by the reaction of the resulting intermediate with acetyl chloride. Another synthesis method involves the reaction of 3-fluoroaniline with 4-fluorobenzyl mercaptan, followed by the reaction of the resulting intermediate with acetic anhydride. These methods have been found to yield high purity N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide has been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NOS/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSHOUNLXGXSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5181613.png)
![5-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5181620.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B5181632.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5181633.png)
![6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5181648.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide](/img/structure/B5181656.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)


![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
